Cas no 5611-02-9 (3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide)

3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide structure
5611-02-9 structure
Product name:3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide
CAS No:5611-02-9
MF:C16H14F3NO3
MW:325.282474994659
CID:1596543
PubChem ID:678381

3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide
    • benzamide, 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]-
    • 3,4-Dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide; benzamide, 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]-
    • 5611-02-9
    • AKOS001595436
    • DTXSID00350411
    • AB00090424-01
    • Inchi: InChI=1S/C16H14F3NO3/c1-22-13-8-7-10(9-14(13)23-2)15(21)20-12-6-4-3-5-11(12)16(17,18)19/h3-9H,1-2H3,(H,20,21)
    • InChI Key: DQPXBYLYTOMONN-UHFFFAOYSA-N
    • SMILES: COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OC

Computed Properties

  • Exact Mass: 325.09262
  • Monoisotopic Mass: 325.092578
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6
  • XLogP3: 3.6

Experimental Properties

  • Density: 1.302
  • Boiling Point: 347.8°C at 760 mmHg
  • Flash Point: 164.2°C
  • Refractive Index: 1.546
  • PSA: 47.56

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